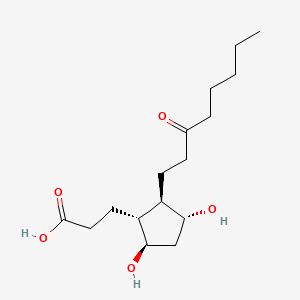
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Overview
Description
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta is a potential metabolite of either PGF1α or PGF2α . It is an important urinary metabolite of PGE2 that is excreted in guinea pig urine at a concentration range of 1.34-2.74 µg/kg .
Synthesis Analysis
The metabolism of F series prostaglandins (PGs), including PGF1α and PGF2α, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites, including tetranor-PGFM .Molecular Structure Analysis
The molecular formula of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta is C16H28O5 . The formal name is (1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)-cyclopentanepropanoic acid .Chemical Reactions Analysis
The formation of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .Physical And Chemical Properties Analysis
The molecular weight of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta is 300.4 . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
Metabolic Pathways and Assays
Enzymatic Conversion in Rat Kidneys : 13,14-dihydro-15-keto-tetranor Prostaglandin F1β is involved in enzymatic pathways in rat kidneys. It is converted from Prostaglandin F2α to 15-keto-13,14-dihydroprostaglandin E2, mediated by prostaglandin 9-hydroxydehydrogenase (Pace-Asciak, 1975).
Presence in Circulation : This compound has been identified as a major circulating metabolite in the blood during intravenous infusion of prostaglandin F2α in rats, suggesting its role as a potential indicator of prostaglandin F2α synthesis in vivo (Edwards & Pace-Asciak, 1982).
Clinical Applications
Urogenital Tumors : Serum levels of 13,14-dihydro-15-keto-prostaglandin F2α are found to be elevated in patients with urogenital tumors, indicating its potential as a biomarker in these conditions (Dunzendorfer, Zahradnik & Gerster, 1980).
Diabetic Conditions in Rats : Research indicates altered plasma levels of 13,14-dihydro-15-keto-prostaglandin derivatives in rats with diabetic conditions, suggesting a link with metabolic disorders (Axelrod & Levine, 1982).
Dysmenorrhea : Concentrations of this compound in plasma and endometrial specimens are significantly higher in dysmenorrheic women compared to normal subjects, offering insights into its role in menstrual disorders (Lundström & Gréen, 1978).
General Research Insights
Metabolism in Mammalian Kidneys : The metabolism of Prostaglandin F2α, leading to 13,14-dihydro-15-keto prostaglandin F2α, varies across species, indicating its importance in renal physiology (Hoult & Moore, 1977).
Role in Gastric Mucosa Metabolism : Human gastric fundus mucosa can rapidly metabolize Prostaglandin E2 and F2α to their 15-keto and 13,14-dihydro-15-keto-derivatives, suggesting a role in gastrointestinal processes (Peskar & Peskar, 1976).
Safety And Hazards
properties
IUPAC Name |
3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLUZTVNFGFMX-KBUPBQIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137152 | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta | |
CAS RN |
23015-45-4 | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23015-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



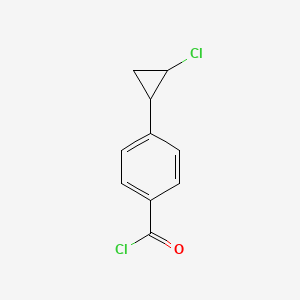
![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)
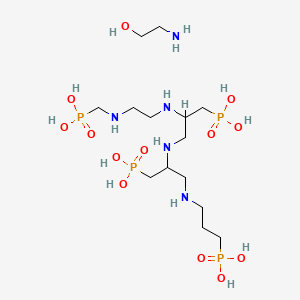
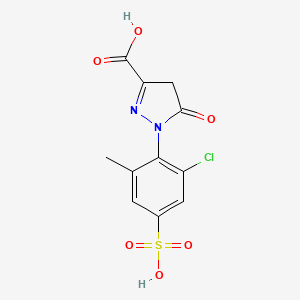
![1H-Pyrrolo[2,3-d]pyrimidine, 6-nitroso- (9CI)](/img/no-structure.png)
![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)
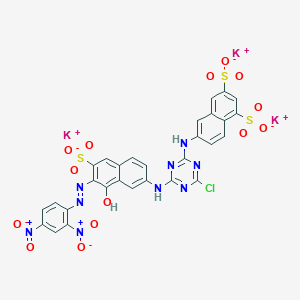

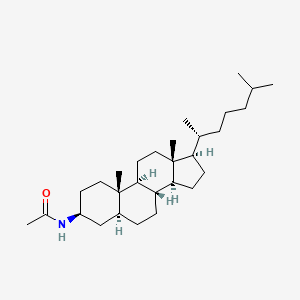
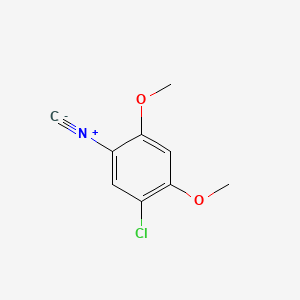
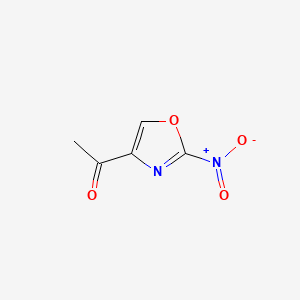
![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)